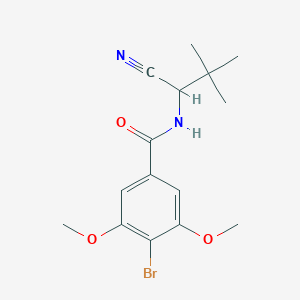

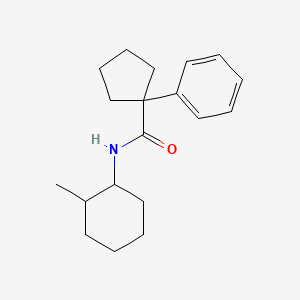

![molecular formula C21H21N3O4S B2748223 4-(8-氧代-6-硫代-5,6-二氢-[1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基)-N-苯乙基丁酰胺 CAS No. 688054-53-7](/img/structure/B2748223.png)

4-(8-氧代-6-硫代-5,6-二氢-[1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基)-N-苯乙基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of quinazolin, which is a type of heterocyclic compound. Quinazolines and their derivatives are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

Based on the name, this compound likely contains a quinazoline core, which is a bicyclic system containing two nitrogen atoms, and a dioxolo ring, which is a type of ether. The phenethylbutanamide group would be a side chain attached to the main ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Factors such as solubility, melting point, and stability would need to be determined experimentally .科学研究应用

药理学特征

一些与感兴趣的化学结构相关的化合物已经过评估,以了解它们在特定受体上的亲和力和药理学特征。例如,喹唑啉和三唑并喹唑啉家族中的化合物已被研究其作为 AMPA 受体拮抗剂的潜力,在药理学试验中显示出显着效果,包括抗惊厥特性 (Catarzi 等人,2010 年)。这表明包括所讨论的化合物在内的类似化合物可以用于神经系统应用,特别是在调节突触传递和神经元兴奋性方面。

抗菌和抗氧化潜力

新型喹唑啉衍生物的合成和评估在抗菌和抗氧化活性方面显示出有希望的结果。例如,已经发现新的喹唑啉酮衍生物对细菌菌株具有有效的抑制作用和深远的抗氧化潜力 (Kumar 等人,2011 年)。这表明所讨论的化合物有可能应用于开发新的抗菌剂或抗氧化剂。

合成和化学性质

对喹唑啉衍生物的研究也集中在它们的合成和对其化学性质的探索上。研究概述了合成各种喹唑啉化合物的的方法,揭示了它们的结构特征和潜在的化学反应性 (Bodtke 等人,2007 年)。此类研究强调了了解这些化合物的化学行为的重要性,这可能导致在化学合成和药物设计中发现新的应用。

农业应用

已经探索了喹唑啉衍生物对植物病原细菌和真菌的抗菌特性,表明它们作为农业杀菌剂的潜力。例如,新型喹唑啉-4-酮衍生物已对其对植物病原细菌的抑制活性进行了评估,展示出显着的抑制效果 (Du 等人,2018 年)。这表明具有类似结构的化合物可以开发成有效的作物保护和植物病害管理剂。

作用机制

Target of Action

The primary target of this compound is DNA gyrases , including DNA topoisomerases . These enzymes are essential for DNA replication, transcription, and repair, making them a common target for antibacterial agents .

Mode of Action

The compound interacts with its targets by inhibiting the activity of DNA gyrases and topoisomerases . This inhibition prevents the unwinding of DNA strands, which is necessary for DNA replication and transcription. As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death .

Biochemical Pathways

The affected pathway is the DNA replication and transcription pathway in bacteria . By inhibiting DNA gyrases and topoisomerases, the compound disrupts these pathways, preventing the bacteria from replicating and expressing their genes . This leads to the death of the bacterial cells .

Pharmacokinetics

Similar compounds, such as oxolinic acid, are soluble in 05 M NaOH , suggesting that this compound may also have good solubility in alkaline conditions This could potentially enhance its bioavailability

Result of Action

The result of the compound’s action is the death of bacterial cells . By inhibiting DNA gyrases and topoisomerases, the compound prevents the bacteria from replicating and expressing their genes, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in alkaline conditions suggests that its efficacy may be enhanced in such environments . Additionally, the compound’s stability could be affected by factors such as temperature and pH, although further studies are needed to confirm this.

安全和危害

未来方向

The study of quinazoline derivatives is a rich field with many potential directions for future research, given their wide range of biological activities. Potential areas of interest could include the synthesis of new derivatives, the investigation of their biological activities, and their potential applications in medicine .

属性

IUPAC Name |

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(2-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c25-19(22-9-8-14-5-2-1-3-6-14)7-4-10-24-20(26)15-11-17-18(28-13-27-17)12-16(15)23-21(24)29/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,25)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYGRXVQMHPHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)

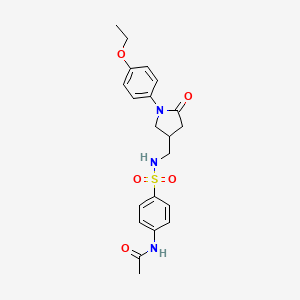

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)

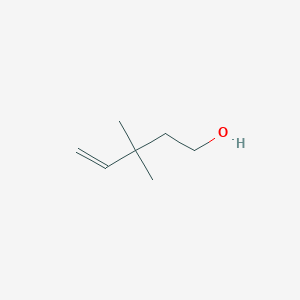

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2748149.png)

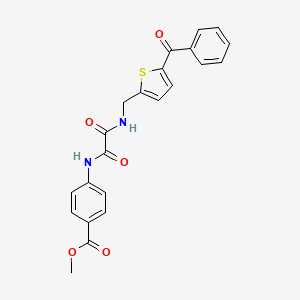

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748154.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide](/img/structure/B2748157.png)

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)

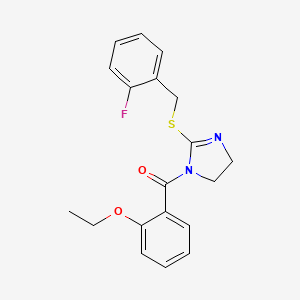

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2748162.png)